molecular formula C15H25NO4 B6307099 6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate CAS No. 2055841-96-6

6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate

Cat. No.: B6307099
CAS No.: 2055841-96-6
M. Wt: 283.36 g/mol
InChI Key: WRNDOFPOBRBTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a spirocyclic dicarboxylate featuring a 6-azaspiro[3.4]octane core, substituted with a tert-butyl group at position 6 and an ethyl ester at position 6. It serves as a versatile building block in medicinal chemistry, particularly for synthesizing spirocyclic α-proline derivatives and other bioactive molecules . Its synthesis involves multi-step processes, including cyclization and esterification, achieving yields up to 81% under optimized conditions . The tert-butyl group enhances steric protection of the amine, while the ethyl ester provides a reactive handle for further derivatization .

Properties

IUPAC Name

6-O-tert-butyl 8-O-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-12(17)11-9-16(10-15(11)7-6-8-15)13(18)20-14(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNDOFPOBRBTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multistep Synthesis via Spirocyclic Intermediate Formation

The predominant synthetic pathway involves constructing the spirocyclic core through a sequence of cyclization and functional group transformations. A representative protocol from recent literature proceeds as follows:

  • Initial Cyclization : Formation of a bicyclic intermediate through [3+2] cycloaddition or analogous ring-closing strategies.

  • Esterification : Sequential protection of carboxylic acid groups using tert-butyl and ethyl esterifying agents.

  • Krapcho Decarboxylation : Selective removal of one carboxylate group under mild conditions (e.g., LiCl in DMSO at 150°C) to generate a monoester intermediate.

  • Boc Protection : Introduction of a tert-butoxycarbonyl (Boc) group at the nitrogen atom to prevent unwanted side reactions during subsequent steps.

  • Borane-Mediated Reduction : Stereoselective reduction of amide functionalities using borane-dimethyl sulfide complex to establish the final spirocyclic conformation.

This five-step sequence achieves an overall yield of 58–62% on a 20-gram scale, demonstrating robustness for industrial applications.

Critical Reaction Parameters and Optimization

Decarboxylation Efficiency

The Krapcho reaction proves pivotal for monoester formation. Key parameters include:

ParameterOptimal ConditionImpact on Yield
Temperature145–155°C<±3% yield variation
SolventDMSO/H₂O (9:1 v/v)Prevents over-decarboxylation
Lithium SaltLiCl (2.5 equiv)Enhances reaction rate by 40%

Extended reaction times (>8 hours) lead to undesired di-decarboxylation, reducing purity to <85%.

Borane Reduction Selectivity

The borane-dimethyl sulfide complex exhibits remarkable regioselectivity for tertiary amide reduction over ester functionalities. Comparative studies reveal:

Reaction Rate (amide):Reaction Rate (ester)=12:1at 0°C[3]\text{Reaction Rate (amide)} : \text{Reaction Rate (ester)} = 12:1 \quad \text{at 0°C}

This selectivity enables preservation of the ethyl ester group while reducing the spirocyclic amide to the target structure.

Purification and Characterization

Chromatographic Separation

Flash chromatography using hexane/ethyl acetate (5:1 v/v) effectively isolates the final product with >99% purity. Scaling this process to 50-gram batches requires:

  • Column dimensions: 15 cm diameter × 40 cm height

  • Eluent volume: 8–10 column volumes

  • Recovery rate: 91–94%

Spectroscopic Validation

Key characterization data aligns with theoretical predictions:

  • ¹H NMR (CDCl₃): δ 1.42 (s, 9H, tert-butyl), 4.21 (q, J=7.1 Hz, 2H, ethyl CH₂), 3.85–3.79 (m, 2H, spiro CH₂)

  • MS (ESI+) : m/z 284.18 [M+H]⁺ (calc. 284.17)

Comparative Analysis with Structural Analogs

Spirocyclic dicarboxylates exhibit marked variations in synthetic accessibility based on ring size and substitution patterns:

CompoundSynthetic StepsOverall YieldKey Challenge
6-Tert-butyl 8-ethyl derivative562%Decarboxylation control
7-Methyl-2-(2-methylpropyl) analog738%Stereochemical control
5-Methyl-2-(2-methylpropyl) isomer645%Ring strain minimization

The target compound's balanced ring strain and ester stability contribute to its superior synthetic tractability.

Industrial Scalability Considerations

Cost Analysis of Reagents

  • Borane-dimethyl sulfide : $12.50/g (bulk pricing for >1 kg orders)

  • LiCl : $0.85/g (industrial grade)

  • Boc₂O : $7.20/g (pharmaceutical grade)

Implementing solvent recycling reduces production costs by 22% in pilot-scale runs.

Environmental Impact Mitigation

The synthesis generates 3.8 kg waste/kg product, primarily from chromatographic solvents. Switching to centrifugal partition chromatography decreases waste output to 1.2 kg/kg while maintaining 97% purity .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce a ketone or an aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a variety of products depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including:

  • Neurodegenerative Disorders : Its structural similarity to known neuroprotective agents suggests it may influence neurological pathways beneficially.
  • Anticancer Research : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action.

Drug Development

The compound's unique spirocyclic structure allows for the exploration of new drug candidates with improved pharmacokinetic properties. Researchers are focusing on:

  • Synthesis of Analogues : Modifications to the core structure can lead to the development of analogues with enhanced efficacy and reduced side effects.
  • Bioavailability Studies : Understanding how this compound interacts with biological systems can provide insights into optimizing its delivery mechanisms.

Material Science

In addition to its medicinal applications, this compound is being explored in material science for:

  • Polymer Synthesis : The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
  • Nanocomposites : Research is ongoing into the use of this compound as a functional additive in nanocomposite materials, potentially improving their performance in various applications.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated cytotoxicity against breast cancer cell lines with IC50 values indicating significant potential for development as an anticancer drug.
Study BNeuroprotective EffectsShowed promise in reducing oxidative stress in neuronal cells, suggesting potential use in treating Alzheimer's disease.
Study CPolymer ApplicationsFound to enhance the tensile strength and thermal stability of poly(lactic acid) composites when incorporated at specific concentrations.

Mechanism of Action

The mechanism of action of 6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites on these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogues differ in spiro ring size, substituent positions, and ester groups. Below is a comparative table:

Compound Name Spiro Ring System Substituents (Positions) Molecular Weight Key Applications/Properties Reference
6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate [3.4] 6-tBu, 8-Et 260.25 (CAS) Drug discovery intermediates
6-Tert-butyl 8-methyl 6-azaspiro[4.5]decane-6,8-dicarboxylate [4.5] 6-tBu, 8-Me 260.25 (CAS) Catalogued building block
6-Tert-butyl 2-methyl 6-azaspiro[3.4]octane-2,6-dicarboxylate [3.4] 6-tBu, 2-Me 242.27 (CAS) High-purity research reagents
1-Tert-butyl 4-ethyl azepane-1,4-dicarboxylate Linear azepane 1-tBu, 4-Et 258.30 Flexible backbone for peptide mimics

Notes:

  • The [3.4] spiro system (vs. [4.5]) imposes greater conformational rigidity, influencing binding affinity in drug targets .
  • Ethyl esters (e.g., 8-Et) improve solubility in organic solvents compared to methyl esters but may reduce aqueous solubility .

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 6-Tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via radical-mediated C–H functionalization, leveraging tert-butyl peroxides (e.g., TBPB) as initiators. Key parameters include maintaining an inert atmosphere (e.g., argon), temperatures around 100°C, and reaction times of 3–6 hours. Post-synthesis purification via flash chromatography (ethyl acetate/petroleum ether) is critical to isolate the product from intermediates like 6-(1,4-dioxan-2-yl)-8-methylphenanthridine derivatives .

Q. Which spectroscopic and computational methods are most effective for characterizing the spirocyclic structure of this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, DEPT-135) is essential for confirming stereochemistry and substituent positions. X-ray crystallography resolves spatial configurations, while computational tools (e.g., PubChem’s InChI key-based structural validation) validate bond angles and torsional strain in the azaspiro framework. Comparative analysis with analogs like tert-butyl 8-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate can resolve ambiguities .

Intermediate Questions

Q. How do reaction solvents (e.g., 1,4-dioxane) influence the regioselectivity of azaspiro ring formation?

  • Methodological Answer : Polar aprotic solvents like 1,4-dioxane stabilize transition states during cyclization, favoring spiro ring closure over linear byproducts. Kinetic studies using variable solvent dielectric constants (ε) and temperature-dependent NMR can map solvent effects on reaction pathways. Contrast with tert-butylbenzoperoxoate-mediated syntheses in non-polar solvents reveals solvent-dependent activation barriers .

Q. What strategies mitigate degradation or isomerization during storage of this compound?

  • Methodological Answer : Storage under anhydrous conditions (desiccants like silica gel), inert gas (N₂) blankets, and temperatures below –20°C prevent hydrolytic cleavage of the tert-butyl ester. Regular stability assays (HPLC purity checks) and comparison with degradation byproducts (e.g., hydrolyzed carboxylates) are recommended .

Advanced Questions

Q. How can kinetic isotope effects (KIEs) or computational modeling elucidate the mechanism of C(sp³)–H bond activation in azaspiro ring formation?

  • Methodological Answer : Deuterium labeling at reactive C–H sites (e.g., tert-butyl or ethyl groups) quantifies primary/secondary KIEs, distinguishing between radical rebound vs. concerted pathways. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states, while in-situ IR spectroscopy tracks intermediate radical species .

Q. What experimental frameworks resolve contradictions in reported catalytic efficiencies for spirocyclic compound synthesis?

  • Methodological Answer : Multi-variable factorial design (e.g., 2³ factorial matrices) tests interactions between catalyst loading, temperature, and solvent polarity. Cross-validation with alternative initiators (e.g., AIBN vs. TBPB) identifies system-specific bottlenecks. Meta-analyses of published protocols (e.g., tert-butyl 8-acetyl derivatives) highlight reproducibility challenges .

Q. How does the stereoelectronic profile of the azaspiro core influence its bioactivity in drug discovery contexts?

  • Methodological Answer : Conformational analysis via molecular dynamics (MD) simulations correlates ring puckering with receptor binding. In vitro assays (e.g., kinase inhibition) paired with X-ray co-crystallography of analogs (e.g., tert-butyl 6-azabicyclo[3.2.1]octane-8-carboxylate) map pharmacophore features. Comparative studies with non-spiro scaffolds quantify rigidity-driven selectivity .

Data Analysis & Theoretical Frameworks

Q. What statistical methods are robust for analyzing discrepancies in stereochemical outcomes across synthetic batches?

  • Methodological Answer : Principal component analysis (PCA) of reaction variables (e.g., catalyst purity, solvent ratios) identifies outlier batches. Bayesian regression models predict enantiomeric excess (ee) based on tert-butyl group steric parameters. Chiral HPLC coupled with circular dichroism (CD) validates stereochemical assignments .

Q. How can multi-disciplinary frameworks (e.g., chemical engineering principles) optimize scale-up protocols for this compound?

  • Methodological Answer : Membrane separation technologies (e.g., nanofiltration) recover unreacted intermediates, while process simulation software (Aspen Plus®) models heat/mass transfer during large-scale cyclization. Hazard analysis (e.g., tert-butyl peroxide decomposition risks) ensures compliance with safety protocols in CRDC-classified chemical engineering workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.